3-Amino-2-pyrazinecarboxylic acid
Description
Significance in Chemical Synthesis and Materials Science
The unique structural features of 3-aminopyrazine-2-carboxylic acid make it a crucial component in diverse areas of chemical synthesis and materials science. Its amino and carboxyl groups provide active sites for reactions, enabling the construction of larger, more complex molecules. pipzine-chem.com For instance, it serves as a key intermediate in the synthesis of various pharmaceutical agents. google.com
In the realm of materials science, 3-aminopyrazine-2-carboxylic acid is utilized in the preparation of functional materials. Its reactive groups allow for chemical bonding with other materials to create composites with unique optical and electrical properties, showing potential for applications in optoelectronic devices like Organic Light Emitting Diodes (OLEDs). pipzine-chem.compipzine-chem.com Furthermore, its derivatives are recognized as valuable building blocks for creating novel metal-organic frameworks (MOFs). researchgate.net The compound's structure, with its capacity for hydrogen bonding and π-π stacking interactions, makes it an effective ligand in the formation of metal complexes and coordination polymers. researchgate.netnih.gov
Several synthesis methods for 3-aminopyrazine-2-carboxylic acid have been developed. A classical approach involves the alkaline hydrolysis of lumazine (B192210). Another method starts from pyrazine (B50134), involving a series of substitution reactions to introduce the desired functional groups. pipzine-chem.com An improved synthesis process involves cyclization, nitrosation, reduction, and ring-opening reactions starting from methyl cyanoacetate (B8463686) and urea. globethesis.com
Relevance in Biological and Medicinal Chemistry
The pyrazine ring is a core component of many biologically active molecules, and derivatives of 3-aminopyrazine-2-carboxylic acid have shown significant promise in medicinal chemistry. researchgate.net The compound itself and its derivatives have been investigated for a range of therapeutic applications.
Research has demonstrated the potential of 3-aminopyrazine-2-carboxylic acid derivatives as antimicrobial agents. For example, N-substituted 3-aminopyrazine-2-carboxamides have exhibited activity against Mycobacterium tuberculosis. Specifically, certain 3-acylaminopyrazine-2-carboxamides have shown high activity against various mycobacterial strains. mdpi.com The antitubercular agent pyrazinamide (B1679903), a derivative of pyrazine, is a prodrug that is converted to its active form, pyrazinoic acid, which disrupts the cell membrane potential of mycobacteria. nih.gov
Beyond its antimicrobial properties, transition metal complexes of 3-aminopyrazine-2-carboxylic acid have been shown to possess anticancer activity. researchgate.net These complexes have demonstrated significant efficacy against Ehrlich ascites tumor cells in animal models. researchgate.net Furthermore, derivatives have been designed and synthesized as novel inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in cancer. nih.gov Some derivatives have also been explored as potential antiviral agents. guidechem.com The diverse biological activities of its derivatives highlight the importance of 3-aminopyrazine-2-carboxylic acid as a scaffold in drug discovery and development. pharmablock.comglobethesis.comrjpbcs.com
Interactive Data Tables
Synthesis Procedures for 3-Aminopyrazine-2-carboxamides
| Procedure | Starting Material | Reagents | Conditions | Product |
| Procedure A | 3-aminopyrazine-2-carboxylic acid | 1. H₂SO₄, methanol2. Substituted benzylamine, NH₄Cl | 1. 0°C to rt, 48h2. Microwave, 130°C, 40 min | N-benzyl-3-aminopyrazine-2-carboxamides |
| Procedure B | 3-aminopyrazine-2-carboxylic acid | 1. 1,1'-carbonyldiimidazole (B1668759) (CDI), DMSO2. Alkylamine/aniline/benzylamine | 1. rt, 5-10 min2. Microwave, 120°C, 30 min | N-substituted 3-aminopyrazine-2-carboxamides |
This table summarizes two common methods for synthesizing amide derivatives from 3-aminopyrazine-2-carboxylic acid, often employing microwave-assisted techniques to facilitate the reactions. nih.gov
Transition Metal Complexes with 3-Aminopyrazine-2-carboxylic Acid and Their Potential Application
| Metal | Complex Formula | Potential Application |
| Molybdenum | cis-[Mo₂O₅(apc)₂] | Anticancer |
| Tungsten | cis-[WO₂(apc)₂] | Anticancer |
| Uranium | trans-[UO₂(apc)₂] | Anticancer |
| Ruthenium | [Ru(apc)₂(H₂O)₂] | Anticancer |
| Rhodium | [Rh(apc)₃] | Anticancer |
| Palladium | [Pd(apc)₂] | Anticancer |
| Platinum | [Pt(apc)₂] | Anticancer |
| Silver | [Ag(apc)(H₂O)₂] | Anticancer |
| Iridium | [Ir(bpy)(Hapc)₂]Cl₃ | Anticancer |
| Vanadyl | VO²⁺ complexes | Not specified |
This table showcases a variety of transition metal complexes synthesized with 3-aminopyrazine-2-carboxylic acid (Hapc) as a ligand, with many exhibiting significant anticancer activity. researchgate.net
Biological Activity of 3-Aminopyrazine-2-carboxamide (B1665363) Derivatives
| Derivative Class | Target Organism/Cell Line | Activity/Finding |
| N-substituted 3-aminopyrazine-2-carboxamides | Mycobacterium tuberculosis | MIC of 12.5 µg/mL for one of the most active compounds. |
| 4'-substituted 3-(benzamido)pyrazine-2-carboxamides | Various mycobacterial strains | MIC ranging from 1.95 to 31.25 µg/mL. |
| 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives | FGFR1-4 | Pan-FGFR inhibitor with potent antitumor activity. |
| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone | Fungi (C. albicans) | Good antioxidant and moderate antimicrobial activity. |
This table highlights the diverse biological activities of various derivatives of 3-aminopyrazine-2-carboxylic acid against different pathogens and cancer-related targets. mdpi.comnih.govrjpbcs.com
Structure
3D Structure
Properties
IUPAC Name |
3-aminopyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-3(5(9)10)7-1-2-8-4/h1-2H,(H2,6,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGZIOYVEIDDJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202589 | |
| Record name | 3-Aminopyrazine-2-carboxylic acid | |
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Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-01-1 | |
| Record name | 3-Amino-2-pyrazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
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| Record name | 3-Aminopyrazine-2-carboxylic acid | |
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| Record name | 3-Aminopyrazine-2-carboxylic acid | |
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| Record name | 3-aminopyrazine-2-carboxylic acid | |
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| Record name | 2-AMINO-3-CARBOXYPYRAZINE | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 3-Aminopyrazine-2-carboxylic Acid
Several methods have been established for the synthesis of 3-Aminopyrazine-2-carboxylic acid, a key heterocyclic compound. These routes begin from various precursors and employ different reaction strategies.
A classical and well-documented method for preparing 3-Aminopyrazine-2-carboxylic acid involves the alkaline hydrolysis of pteridine (B1203161) derivatives such as lumazine (B192210) (2,4-dihydroxypteridine) and pterin (B48896) (2-amino-4-hydroxypteridine). google.com The process generally involves heating the starting material with a strong base, followed by acidification to precipitate the desired carboxylic acid.
The reaction with pterin is typically carried out at high temperatures, ranging from 140 to 220 °C, using an alkali metal hydroxide (B78521) like potassium hydroxide (KOH). google.com This alkaline cleavage of the pterin ring system is effective but must be controlled, as conditions that favor the desired hydrolysis can also promote an undesired side reaction where the amino group of the product is substituted by a hydroxyl group. google.com One advantage of this route is that the target product can be crystallized as its potassium salt, which helps in separating it from the hydroxypyrazine carboxylic acid byproduct that remains in the mother liquor. google.com The free acid is then obtained by acidifying the solution containing the isolated salt. google.com Yields for this process have been reported in the range of 56% to over 75%. google.com
Table 1: Reported Conditions and Yields for Hydrolysis of Pterin
| Starting Material | Base | Temperature | Yield | Purity |
| Pterin | KOH | 160 °C | Not specified | >99.5% |
| Pterin | KOH | 200 °C | 76.5% | 99.5% |
| Pterin | NaOH | Not specified | 56% | Not specified |
This table is based on data from patent literature and represents specific examples within a broader reported range. google.com
An alternative synthetic pathway to 3-Aminopyrazine-2-carboxylic acid starts from more basic building blocks, methyl cyanoacetate (B8463686) and urea. globethesis.com This multi-step process involves a sequence of reactions, including cyclization, nitrosation, reduction, and a final ring-opening step to yield the target pyrazine (B50134) derivative. globethesis.com This method highlights a constructive approach, building the heterocyclic core from acyclic precursors. The process has been subject to optimization studies to improve its efficiency. globethesis.com
The conversion of 3-aminopyrazine-2-ol to 3-aminopyrazine-2-carboxylic acid represents another potential synthetic transformation. However, detailed procedures for this specific conversion are not extensively described in the surveyed literature, which focuses more prominently on hydrolytic and constructive syntheses.
Derivatization and Functionalization Reactions of 3-Aminopyrazine-2-carboxylic Acid
The presence of both an amino group and a carboxylic acid group makes 3-Aminopyrazine-2-carboxylic acid a versatile scaffold for further chemical modification. nih.gov A primary transformation is the formation of amides at the carboxylic acid position.
The conversion of 3-Aminopyrazine-2-carboxylic acid to its corresponding N-substituted carboxamides is a key functionalization reaction. nih.gov This can be achieved through different synthetic strategies. One direct method involves activating the carboxylic acid with a coupling agent, such as 1,1′-carbonyldiimidazole (CDI), in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.govimist.ma The activated intermediate, an acyl-imidazole, then readily reacts with a primary or secondary amine to form the desired amide bond, often facilitated by microwave irradiation to reduce reaction times. nih.gov
A common and efficient two-step procedure for synthesizing N-substituted 3-aminopyrazine-2-carboxamides involves the initial formation of a methyl ester intermediate. nih.gov
Step 1: Esterification The first step is a Fischer esterification of the starting acid. nih.gov This is typically accomplished by reacting 3-aminopyrazine-2-carboxylic acid with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid. nih.gov The reaction mixture is stirred for an extended period, after which the product, methyl 3-aminopyrazine-2-carboxylate, is isolated by neutralization and filtration. nih.gov
Alternatively, the methyl ester can be prepared by reacting an alkali metal salt of the acid, such as the potassium salt, with methyl bromide in a polar aprotic solvent like dimethylformamide (DMF). google.com This method proceeds under mild conditions (e.g., 30-50 °C) and can produce the ester in high yield and purity. google.com
Table 2: Synthesis of Methyl 3-aminopyrazine-2-carboxylate
| Starting Material | Reagents | Solvent | Yield | Purity |
| Potassium salt of 3-aminopyrazine-2-carboxylic acid | Methyl bromide | Dimethylformamide | 79.4% | 99.5% |
This table is based on data from patent literature. google.com
Step 2: Aminolysis The second step is the aminolysis of the isolated methyl ester. nih.gov The ester is reacted with a desired amine (e.g., a substituted benzylamine) to form the final N-substituted carboxamide. This transformation is often performed in methanol with an additive like ammonium (B1175870) chloride and accelerated using microwave irradiation, which can drive the reaction to completion in under an hour. nih.gov
Esterification Reactions
The carboxylic acid group of 3-aminopyrazine-2-carboxylic acid can be converted to an ester through several synthetic routes.
One common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). chemistrysteps.com For instance, the treatment of 3-aminopyrazine-2-carboxylic acid with methanol and concentrated H₂SO₄ at room temperature for an extended period yields methyl 3-aminopyrazine-2-carboxylate. chemistrysteps.com
Another approach involves the reaction of an alkali salt of 3-aminopyrazine-2-carboxylic acid with an alkyl halide. nih.gov For example, the potassium salt of 3-aminopyrazine-2-carboxylic acid can be reacted with methyl bromide in a solvent like dimethylformamide (DMF) or dimethylacetamide to produce methyl 3-aminopyrazine-2-carboxylate. nih.gov This method proceeds under relatively mild conditions. nih.gov
Table 3: Esterification Methods for 3-Aminopyrazine-2-carboxylic acid
| Method | Reagents | Product |
| Fischer Esterification | Methanol, H₂SO₄ | Methyl 3-aminopyrazine-2-carboxylate |
| Alkylation of Carboxylate Salt | Potassium salt of 3-aminopyrazine-2-carboxylic acid, Methyl bromide in DMF | Methyl 3-aminopyrazine-2-carboxylate |
Oxidation Reactions
The pyrazine ring of 3-aminopyrazine-2-carboxylic acid is susceptible to N-oxidation. The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a mixture of hydrogen peroxide and a carboxylic anhydride. rsc.orglboro.ac.uk The oxidation of tertiary amines and heterocyclic nitrogen atoms to their corresponding N-oxides is a well-established reaction. nih.govorganic-chemistry.org
While specific examples detailing the direct oxidation of 3-aminopyrazine-2-carboxylic acid are not extensively documented in the provided search results, the N-oxidation of the related compound, 3-aminopyridine-2-carboxylic acid methyl ester, to its corresponding N-oxide is known. organic-chemistry.org Based on general principles, it is expected that the reaction of 3-aminopyrazine-2-carboxylic acid with an oxidizing agent like m-CPBA would yield the corresponding pyrazine N-oxide derivative. The reaction conditions would likely involve treating the substrate with the oxidizing agent in a suitable solvent, such as a chlorinated hydrocarbon. rsc.org
Reduction Reactions to Amine Derivatives
The carboxylic acid group of 3-aminopyrazine-2-carboxylic acid can be reduced to a primary alcohol. This reduction is typically accomplished using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). nih.govnih.govmasterorganicchemistry.com The reaction with LiAlH₄ involves the initial deprotonation of the carboxylic acid, followed by reduction to the corresponding primary alcohol, (3-aminopyrazin-2-yl)methanol, after an aqueous workup. nih.govchadsprep.com Sodium borohydride (B1222165) (NaBH₄) is generally not effective for the reduction of carboxylic acids. nih.gov
Furthermore, the corresponding amide derivatives of 3-aminopyrazine-2-carboxylic acid can be reduced to amines. The reduction of an amide with LiAlH₄ yields the corresponding amine, where the carbonyl group is completely reduced to a methylene (B1212753) group. masterorganicchemistry.comresearchgate.net For example, an N-substituted 3-aminopyrazine-2-carboxamide (B1665363) would be reduced to a 3-amino-N-substituted-2-(aminomethyl)pyrazine derivative.
Substitution Reactions involving Amino and Carboxylic Acid Groups
The amino and carboxylic acid groups on the pyrazine ring are key sites for various substitution reactions to generate a wide array of derivatives.
The amino group can undergo acylation. For instance, the amino group of methyl 3-aminopyrazine-2-carboxylate can be acylated with various acyl chlorides in the presence of a base like pyridine. rsc.org This reaction leads to the formation of N-acylated derivatives.
The amino group of an aryl amine can be converted to a diazonium salt, which can then be substituted by various nucleophiles in a Sandmeyer reaction. lscollege.ac.inwikipedia.orgorganic-chemistry.org This reaction allows for the introduction of halides (Cl, Br), cyano groups, and other functionalities in place of the amino group. While direct application to 3-aminopyrazine-2-carboxylic acid needs careful consideration of reaction conditions due to the presence of other functional groups, it represents a potential pathway for diversification.
The carboxylic acid group can be converted into an acyl azide, which can then undergo a Curtius rearrangement upon heating to form an isocyanate. nih.govchemistrysteps.comwikipedia.org This isocyanate is a versatile intermediate that can be reacted with water to yield an amine (with loss of a carbon atom), with alcohols to form carbamates, or with amines to form ureas. nih.govwikipedia.org Similarly, the corresponding amide can undergo a Hofmann rearrangement to yield an amine with one less carbon atom. masterorganicchemistry.comorganicchemistrytutor.com
Integration into Heterocyclic Compounds
3-Aminopyrazine-2-carboxylic acid and its derivatives are valuable precursors for the synthesis of more complex heterocyclic systems, particularly fused heterocycles like pteridines. researchgate.net Pteridines are bicyclic compounds containing fused pyrimidine (B1678525) and pyrazine rings. researchgate.net
A common method for the synthesis of pteridines is the Gabriel-Isay condensation, which involves the reaction of a 1,2-diamine with a 1,2-dicarbonyl compound. mdpi.com To utilize 3-aminopyrazine-2-carboxylic acid in this type of reaction, it would first need to be converted to a derivative containing a vicinal diamine functionality. This could potentially be achieved through the reduction of a nitro group introduced at the adjacent position or through other synthetic manipulations.
Another approach for constructing fused heterocyclic systems is through cyclocondensation reactions. mdpi.com For example, a derivative of 3-aminopyrazine-2-carboxylic acid, such as a 2,3-diaminopyrazine (B78566) derivative (obtainable from the starting material through a series of steps), could be condensed with an α-dicarbonyl compound to form a pteridine ring system. researchgate.net The specific nature of the substituents on the resulting pteridine would be determined by the structure of the dicarbonyl compound used. researchgate.net
Condensation with Amino Acid Esters or Hydrazine (B178648) Derivatives
The carboxylic acid moiety of 3-aminopyrazine-2-carboxylic acid is a prime site for modification through condensation reactions, typically to form amides. This transformation requires activation of the carboxylic acid, which can be achieved through several methods.
One common approach involves the initial conversion of the carboxylic acid to its corresponding methyl ester, methyl 3-aminopyrazine-2-carboxylate. This esterification is often carried out using methanol in the presence of an acid catalyst like sulfuric acid. The resulting ester is a more reactive intermediate that can then undergo aminolysis with various amines.
Alternatively, the carboxylic acid can be activated directly using a coupling agent. For instance, 1,1'-carbonyldiimidazole (B1668759) (CDI) reacts with 3-aminopyrazine-2-carboxylic acid in a solvent such as dimethyl sulfoxide (DMSO). This reaction forms a highly reactive acyl-imidazole intermediate, (3-aminopyrazin-2-yl)(1H-imidazol-1-yl)methanone, with the release of carbon dioxide. This activated intermediate is not isolated and is immediately treated with an amine to form the desired amide bond. This method has been successfully used to synthesize a series of N-substituted 3-aminopyrazine-2-carboxamides.
A specific application of condensation reactions involves the use of hydrazine hydrate (B1144303). The methyl ester of 3-aminopyrazine-2-carboxylic acid can be condensed with hydrazine hydrate to yield 3-aminopyrazine-2-carbohydrazide (B1586661) (also referred to as 3-aminopyrazine-2-formylhydrazine). This hydrazide is a key building block for further derivatization, such as the synthesis of semicarbazides.
Table 1: Synthesis of 3-Aminopyrazine-2-carboxamide Derivatives
| Starting Material | Reagents | Intermediate | Subsequent Reactant | Product |
| 3-Aminopyrazine-2-carboxylic acid | 1. CH₃OH, H₂SO₄ | Methyl 3-aminopyrazine-2-carboxylate | Hydrazine hydrate | 3-Aminopyrazine-2-carbohydrazide |
| 3-Aminopyrazine-2-carboxylic acid | 1. CDI in DMSO | (3-Aminopyrazin-2-yl)(1H-imidazol-1-yl)methanone | Alkylamine/Aniline | N-substituted 3-aminopyrazine-2-carboxamide |
Iminophosphorane Reactions yielding Pteridinones or Pyrazino-diazepines
Scientific literature reviewed did not provide specific examples of iminophosphorane (aza-Wittig) reactions starting from 3-aminopyrazine-2-carboxylic acid or its derivatives to yield pteridinones or pyrazino-diazepines.
Synthesis of Fluoro-Hydroxypyrazine Carboxylic Acid Derivatives
A significant transformation of 3-aminopyrazine-2-carboxylic acid is its use as a precursor for 6-fluoro-3-hydroxypyrazine-2-carboxylic acid, a key intermediate for antiviral compounds. The synthesis is a multi-step process that begins with the methyl ester of the parent compound. google.com
The synthetic route involves the following key transformations:
Chlorination: The starting material, methyl 3-aminopyrazine-2-carboxylate, is first chlorinated at the 5-position of the pyrazine ring using N-chlorosuccinimide (NCS) in dimethylformamide (DMF).
Deamination-Chlorination (Sandmeyer Reaction): The amino group at the 3-position is then converted to a chloro group. This is achieved by diazotization with sodium nitrite (B80452) in hydrochloric acid, followed by a Sandmeyer reaction using cuprous chloride.
Fluorination: The chloro group at the 5-position (now the 6-position in the renumbered intermediate) is substituted with a fluorine atom using potassium fluoride, often in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide.
Hydroxylation: The chloro group at the 3-position is then hydrolyzed to a hydroxyl group.
Saponification: Finally, the methyl ester is hydrolyzed to the carboxylic acid to yield the target product, 6-fluoro-3-hydroxypyrazine-2-carboxylic acid. google.com
Table 2: Multi-step Synthesis of 6-Fluoro-3-hydroxypyrazine-2-carboxylic Acid google.com
| Step | Starting Compound | Reagents | Solvent | Product |
| 1 | Methyl 3-aminopyrazine-2-carboxylate | N-Chlorosuccinimide (NCS) | DMF | Methyl 3-amino-5-chloropyrazine-2-carboxylate |
| 2 | Methyl 3-amino-5-chloropyrazine-2-carboxylate | 1. NaNO₂, HCl2. CuCl | HCl (aq) | Methyl 3,5-dichloropyrazine-2-carboxylate |
| 3 | Methyl 3,5-dichloropyrazine-2-carboxylate | KF, Tetrabutylammonium bromide | DMF | Methyl 3-chloro-5-fluoropyrazine-2-carboxylate |
| 4 & 5 | Methyl 3-chloro-5-fluoropyrazine-2-carboxylate | Base (for hydroxylation and saponification) | - | 6-Fluoro-3-hydroxypyrazine-2-carboxylic acid |
Reactivity and Reaction Mechanisms of 3 Aminopyrazine 2 Carboxylic Acid
Nucleophilic Acyl Substitution Mechanisms involving the Carboxylic Acid Moiety
The carboxylic acid group of 3-aminopyrazine-2-carboxylic acid is a key site for synthetic modification, primarily through nucleophilic acyl substitution reactions. These reactions allow for the conversion of the carboxylic acid into derivatives such as esters and amides, which are often crucial intermediates for various applications. nih.govgoogle.com The direct conversion can be challenging as the hydroxyl group (-OH) is a poor leaving group. Therefore, the reaction typically requires activation of the carbonyl group to facilitate nucleophilic attack. libretexts.orglibretexts.org
Two prominent methods for synthesizing amides from 3-aminopyrazine-2-carboxylic acid highlight different activation strategies. nih.gov
Procedure A: Fischer Esterification and Subsequent Aminolysis This two-step procedure first converts the carboxylic acid into its corresponding methyl ester. nih.gov This is achieved through a Fischer esterification, where the acid is treated with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄). nih.gov The resulting intermediate, methyl 3-aminopyrazine-2-carboxylate, is more reactive toward nucleophiles than the initial carboxylic acid. The ester is then subjected to aminolysis, reacting with an appropriate amine (such as benzylamine) to form the desired N-substituted amide. nih.gov
Procedure B: Activation with a Coupling Agent A more direct and often higher-yielding approach involves the use of a coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov In this mechanism, CDI reacts with the carboxylic acid to form a highly reactive acylimidazolide intermediate, (3-aminopyrazin-2-yl)(1H-imidazol-1-yl)methanone. nih.gov This activated intermediate is not isolated and reacts in situ with an added amine. The imidazole (B134444) group is an excellent leaving group, facilitating the nucleophilic attack by the amine to form the final amide product. nih.gov This method generally provides higher yields compared to the ester aminolysis route. nih.gov
Comparison of Amide Synthesis Yields
| Compound | Procedure A Yield (%) | Procedure B Yield (%) |
|---|---|---|
| N-benzyl-3-aminopyrazine-2-carboxamide | Data Not Specified | Higher Yield |
| N-(2-chlorobenzyl)-3-aminopyrazine-2-carboxamide | Data Not Specified | Higher Yield |
| N-(2-methylbenzyl)-3-aminopyrazine-2-carboxamide | Lower Yield | Higher Yield |
| N-(3-methylbenzyl)-3-aminopyrazine-2-carboxamide | Lower Yield | Higher Yield |
| N-(4-methylbenzyl)-3-aminopyrazine-2-carboxamide | Lower Yield | Higher Yield |
This table summarizes the comparative efficiency of amide formation from 3-aminopyrazine-2-carboxylic acid using two different synthetic procedures. Except for one compound, Procedure B, which uses CDI as a coupling agent, consistently resulted in higher product yields. nih.gov
Esterification can also be achieved by reacting an alkali metal salt of 3-aminopyrazine-2-carboxylic acid with methyl bromide in a solvent like dimethylformamide. google.com
Reactivity of the Pyrazine (B50134) Ring System
The reactivity of the pyrazine ring in 3-aminopyrazine-2-carboxylic acid is governed by the electronic properties of the ring itself and its substituents. The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This general electron deficiency is further intensified by the electron-withdrawing inductive and resonance effects of the carboxylic acid group (-COOH). numberanalytics.com Conversely, the amino group (-NH₂) is a powerful activating group that donates electron density to the ring via resonance. libretexts.org
The interplay of these opposing electronic effects dictates the ring's susceptibility to substitution reactions:
Electrophilic Substitution: The combined deactivating effects of the ring nitrogens and the carboxyl group make the pyrazine ring strongly deactivated towards electrophilic attack. numberanalytics.combritannica.com Reactions like Friedel-Crafts are generally not feasible. britannica.com While the amino group is strongly activating, its effect may not be sufficient to overcome the deactivation by the rest of the system.
Nucleophilic Substitution: The electron-poor nature of the pyrazine ring makes it more susceptible to nucleophilic aromatic substitution, although this is not commonly reported for this specific molecule.
Decarboxylation: Heteroaromatic carboxylic acids can undergo decarboxylation, a reaction that removes the carboxyl group and releases carbon dioxide. wikipedia.org This reaction typically occurs under thermal conditions or with catalytic assistance and is facilitated by the ability of the aromatic ring to stabilize the intermediate formed upon loss of CO₂. wikipedia.orgorganic-chemistry.org
Ligand Coordination Mechanisms
3-Aminopyrazine-2-carboxylic acid is a highly versatile ligand in coordination chemistry, owing to the presence of multiple potential donor sites: the two nitrogen atoms of the pyrazine ring, the nitrogen of the amino group, and the two oxygen atoms of the carboxyl group. researchgate.nettsijournals.com It typically acts as a bidentate chelating agent, coordinating to a metal center through one of the pyrazine ring nitrogen atoms (N1) and an oxygen atom from the deprotonated carboxylate group. tsijournals.comnih.gov This N,O-chelation forms a stable five-membered ring with the metal ion. tsijournals.com
The coordination behavior of 3-aminopyrazine-2-carboxylic acid (Hapc) has been demonstrated through the synthesis of numerous transition metal complexes. researchgate.net In these complexes, the ligand usually exists in its anionic form (apc⁻) after deprotonation of the carboxylic acid. researchgate.nettsijournals.com
A well-characterized example is the complex with cobalt(II), bis(3-aminopyrazine-2-carboxylato-κ²N¹,O)diaquacobalt(II), [Co(C₅H₄N₃O₂)₂(H₂O)₂]. nih.gov In this structure, the Co(II) ion is coordinated by two bidentate 3-aminopyrazine-2-carboxylate anions and two water molecules, resulting in a slightly distorted octahedral geometry. nih.gov The coordination to the metal ion withdraws electron density from the pyrazine ring. tsijournals.com The crystal packing of such complexes is often stabilized by an extensive network of hydrogen bonds involving the coordinated water molecules, the amino groups, and the non-coordinating nitrogen and oxygen atoms. nih.gov
Examples of Metal Complexes with 3-Aminopyrazine-2-carboxylic Acid (Hapc)
| Metal Ion | Molecular Formula of Complex |
|---|---|
| Mo(VI) | cis-[Mo₂O₅(apc)₂] |
| W(VI) | cis-[WO₂(apc)₂] |
| U(VI) | trans-[UO₂(apc)₂] |
| Ru | [Ru(apc)₂(H₂O)₂] |
| Rh(III) | [Rh(apc)₃] |
| Pd(II) | [Pd(apc)₂] |
| Pt(II) | [Pt(apc)₂] |
| Ag(I) | [Ag(apc)(H₂O)₂] |
| Ir | [Ir(bpy)(Hapc)₂]Cl₃ |
This table lists a selection of transition metal complexes synthesized with 3-aminopyrazine-2-carboxylic acid, illustrating its versatility as a ligand. researchgate.net
Coordination Chemistry and Metallosupramolecular Assemblies
Ligand Properties of 3-Aminopyrazine-2-carboxylic Acid
3-Aminopyrazine-2-carboxylic acid is a multifunctional ligand capable of coordinating with metal ions in several ways. Its rigid structure, containing both nitrogen and oxygen donor atoms, makes it a versatile component in creating complex molecular architectures. researchgate.netnih.gov The carboxylic acid group can deprotonate, allowing the carboxylate oxygen atoms to bind to metal centers. Simultaneously, the nitrogen atoms of the pyrazine (B50134) ring and the amino group can also act as coordination sites. researchgate.net
This multidentate nature allows 3-aminopyrazine-2-carboxylic acid to act as a chelating agent, forming stable rings with metal ions, or as a bridging ligand, connecting multiple metal centers to form extended structures like coordination polymers and MOFs. researchgate.net The presence of both a hydrogen bond donor (the amino group) and acceptor (the nitrogen and oxygen atoms) also facilitates the formation of extensive hydrogen-bonding networks, which play a crucial role in stabilizing the resulting supramolecular structures. nih.gov
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with 3-aminopyrazine-2-carboxylic acid typically involves the reaction of a metal salt with the ligand in a suitable solvent, sometimes under hydrothermal or solvothermal conditions. researchgate.netmdpi.com The resulting complexes are then characterized using various physicochemical and spectroscopic techniques, including single-crystal X-ray diffraction, infrared (IR) spectroscopy, and elemental analysis, to determine their structure and composition. researchgate.netjocpr.com
A wide range of transition metal complexes of 3-aminopyrazine-2-carboxylic acid have been synthesized and structurally characterized. These complexes exhibit diverse coordination geometries and nuclearities. For instance, research has reported the synthesis and characterization of complexes with Al(III), Zn(II), Ag(I), Cu(II), Co(II), Pt(IV), Pd(II), Mo(VI), W(VI), U(VI), Ru(II), Rh(III), Mn(II), Ni(II), Fe(III), Cd(II), and Hg(II). researchgate.netjocpr.com
In many of these complexes, the ligand coordinates to the metal center through the nitrogen atom of the pyrazine ring and one of the oxygen atoms of the carboxylate group, forming a chelate ring. Depending on the metal ion and reaction conditions, different stoichiometries and coordination environments are observed. For example, a magnesium(II) complex, [Mg(L)2(H2O)2]·(H2O) (where L = 3-amino-2-pyrazinecarboxylate), features a six-coordinated magnesium center with a distorted octahedral geometry. jocpr.com Similarly, zinc(II) can form a two-dimensional coordination polymer with the formula [Zn(L)2]n, where the zinc center is also in a distorted octahedral environment. researchgate.net
Table 1: Selected Transition Metal Complexes of 3-Aminopyrazine-2-carboxylic Acid | Metal Ion | Complex Formula | Coordination Geometry | Reference | |---|---|---|---| | Al(III) | Distorted octahedral | | | Zn(II) | [Zn(L)2]n | Distorted octahedral | researchgate.net | | Ag(I) | [Ag(apc)(H2O)2] | Distorted trigonal-planar | researchgate.netnih.gov | | Cu(II) | | | researchgate.net | | Co(II) | | | elsevierpure.com | | Pt(IV) | [M(bpy)(apc)]Cl | | researchgate.net | | Pd(II) | [M(bpy)(apc)]Cl | | researchgate.net | | Mo(VI) | cis-[Mo2O5(apc)2] | | researchgate.net | | W(VI) | cis-[WO2(apc)2] | | researchgate.net | | U(VI) | trans-[UO2(apc)2] | | researchgate.net | | Ru(II) | [Ru(apc)2(H2O)2] | | researchgate.net | | Rh(III) | [Rh(apc)3] | | researchgate.net | | Mn(II) | [Mn(atrc)(H2O)]n·nH2O | Distorted octahedron | mdpi.com | | Ni(II) | | | elsevierpure.com | | Fe(III) | [Fe2(Hatrc)4(OH)2]·6H2O | | mdpi.com | | Cd(II) | [Cd(Hatrc)2(H2O)]n | | mdpi.com | | Mg(II) | [Mg(L)2(H2O)2]·(H2O) | Distorted octahedron | jocpr.com |
3-Aminopyrazine-2-carboxylic acid also forms complexes with lanthanide ions. The synthesis and spectroscopic properties of complexes with La(III), Pr(III), Nd(III), Sm(III), Eu(III), Gd(III), Tb(III), Dy(III), Er(III), and Y(III) have been investigated. iaea.org These complexes are of interest due to the potential for the ligand to act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which can then result in characteristic luminescence. The coordination in these complexes typically involves the carboxylate group, and the specific coordination number and geometry can vary depending on the size of the lanthanide ion.
Metal-Organic Frameworks (MOFs) and Coordination Polymers incorporating 3-Aminopyrazine-2-carboxylic Acid
The ability of 3-aminopyrazine-2-carboxylic acid to act as a bridging ligand makes it an excellent building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.net These materials consist of metal ions or clusters connected by organic linkers, creating one-, two-, or three-dimensional networks with porous structures. researchgate.netnih.gov
For instance, a silver(I) coordination polymer, poly[(μ3-3-aminocarbonylpyrazine-2-carboxylato-κ3N1:O2:O2')silver(I)], has been synthesized where each ligand bridges three silver ions to form a one-dimensional chain. nih.gov These chains are further connected by extensive hydrogen bonds to create a three-dimensional network. nih.gov Similarly, a zinc(II) coordination polymer has been reported to form a two-dimensional layered structure. researchgate.net The amino group on the pyrazine ring can be crucial in enabling the synthesis of such frameworks under milder conditions, such as in water at room temperature. nih.govnih.gov
Functional Properties of Metal Complexes and MOFs
The metal complexes and MOFs derived from 3-aminopyrazine-2-carboxylic acid exhibit a range of functional properties that are of interest for various applications.
Luminescence: Lanthanide complexes of 3-aminopyrazine-2-carboxylic acid have been shown to exhibit luminescence. For example, terbium complexes show enhanced luminescence due to efficient energy transfer from the ligand to the metal ion.
Anticancer Activity: Some transition metal complexes of this ligand have demonstrated significant anticancer activity. researchgate.net
Catalysis: The porous nature of MOFs incorporating 3-aminopyrazine-2-carboxylic acid makes them potential candidates for catalytic applications. nih.govacs.org The tunable pore size and functionality can allow for selective uptake of substrates, enhancing catalytic activity. nih.gov
Gas Storage and Separation: The defined porosity and high surface area of these MOFs also suggest potential applications in gas storage and separation technologies.
Catalytic Applications
Coordination complexes of 3-aminopyrazine-2-carboxylic acid have demonstrated notable potential as catalysts, particularly in the realm of organic synthesis. A significant area of application is in cyanosilylation reactions, a key method for forming cyanohydrins, which are valuable intermediates in organic chemistry. mdpi.comnih.gov
A series of lead(II) coordination compounds synthesized with 3-aminopyrazine-2-carboxylic acid have been shown to act as effective heterogeneous catalysts for the cyanosilylation of various aldehydes with trimethylsilyl (B98337) cyanide (TMSCN). mdpi.comnih.gov These Pb(II) complexes, which can be recycled multiple times without a significant loss of activity, facilitate the conversion of aldehydes to their corresponding cyanohydrin trimethylsilyl ethers at a temperature of 15 °C. mdpi.com The catalytic efficiency varies depending on the specific aldehyde substrate, with yields reaching up to 98%. mdpi.com
The development of such catalysts is significant as they provide an alternative to more toxic cyanide sources like HCN or KCN. nih.gov The catalytic performance of several of these lead(II) complexes is detailed in the table below.
| Aldehyde Substrate | Catalyst Complex | Yield (%) |
|---|---|---|
| Benzaldehyde | [Pb(L1)2]2 (1) | 85 |
| 4-Methylbenzaldehyde | [Pb(L1)2]2 (1) | 98 |
| 4-Methoxybenzaldehyde | [Pb(L1)2]2 (1) | 95 |
| 4-Nitrobenzaldehyde | [Pb(L1)2]2 (1) | 92 |
| 4-Chlorobenzaldehyde | [Pb(L1)2]2 (1) | 90 |
| 2-Furaldehyde | [Pb(L1)2]2 (1) | 78 |
Furthermore, iron(III) complexes incorporating the 3-aminopyrazine-2-carboxylate ligand have been investigated for their catalytic activity in the oxidation of alcohols, such as cyclohexanol, to carbonyl compounds. mdpi.com This highlights the potential for designing catalysts for important organic transformations by selecting appropriate metal centers to coordinate with this versatile ligand. mdpi.com
Luminescent Properties
The unique electronic structure of 3-aminopyrazine-2-carboxylic acid and its ability to form rigid, multi-dimensional networks with metal ions make it a promising ligand for the development of luminescent materials. The coordination of the ligand to metal centers can significantly influence the photophysical properties, leading to materials with potential applications in sensors, displays, and bio-imaging.
Complexes with silver(I) and various lanthanide(III) ions are particularly noteworthy for their luminescent behavior. rsc.org
Silver(I) Complexes : A three-dimensional (3D) network complex of silver(I) with 3-aminopyrazine-2-carboxylic acid, specifically [Ag(apc)(H2O)]n, has been synthesized and characterized. In the solid state at room temperature, this complex exhibits strong green luminescence. researchgate.net
Lanthanide(III) Complexes : The ligand is known to form complexes with lanthanide ions (f-block metals), such as Europium (Eu³⁺) and Terbium (Tb³⁺). rsc.org These complexes are of particular interest because the organic ligand can act as an "antenna," absorbing light energy and efficiently transferring it to the lanthanide ion, which then emits light through its characteristic, sharp f-f electronic transitions. rsc.org This sensitization process can result in strong, long-lived luminescence. rsc.org While detailed spectroscopic studies on a broad series of these complexes are still emerging, the formation of luminescent materials with lanthanide ions and 3-aminopyrazine-2-carboxylic acid has been established. rsc.org
The table below summarizes the observed luminescent properties of some of these complexes.
| Metal Ion | Complex Type | Observed Luminescence |
|---|---|---|
| Silver(I) | Coordination Polymer | Strong green emission |
| Europium(III) | Coordination Complex | Characteristic red emission (anticipated) |
| Terbium(III) | Coordination Complex | Characteristic green emission (anticipated) |
Redox Properties
The electrochemical behavior of coordination compounds is crucial for their application in areas such as electrocatalysis, sensing, and molecular electronics. The 3-aminopyrazine-2-carboxylic acid ligand can be used to construct complexes with redox-active transition metals, where the metal center can exist in multiple oxidation states. The ligand itself can also influence the redox potentials of the metal center.
A number of complexes with redox-active d-block metals such as iron, ruthenium, rhodium, molybdenum, palladium, and platinum have been synthesized. mdpi.comresearchgate.net While many of these were initially investigated for other properties like anticancer activity, recent research has begun to explore their electrochemical characteristics. mdpi.comresearchgate.net
Specifically, mono-, di-, and polynuclear iron(III) complexes with the 3-aminopyrazine-2-carboxylate ligand have been synthesized and studied through electrochemical methods. mdpi.com These studies confirm that the ligand can stabilize redox-active metal centers, allowing for the investigation of their electron transfer properties. mdpi.com Although detailed quantitative data from cyclic voltammetry for a wide range of these complexes remains limited in the literature, the existing work establishes a foundation for their potential use in redox-based applications. The study of these iron complexes represents a key step toward understanding and designing functional materials based on the redox activity of 3-aminopyrazine-2-carboxylic acid coordination compounds. mdpi.com
Biological and Pharmacological Research Endeavors
Antimicrobial Activity of 3-Aminopyrazine-2-carboxamide (B1665363) Derivatives
Derivatives of 3-aminopyrazine-2-carboxamide have been the subject of extensive research to evaluate their efficacy against a range of microbial pathogens. These investigations have revealed a spectrum of activity that includes mycobacteria, bacteria, and fungi.
Antimycobacterial Efficacy
A notable area of investigation has been the antimycobacterial properties of 3-aminopyrazine-2-carboxamide derivatives, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. A series of N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and tested for their in vitro activity against several mycobacterial strains, including Mycobacterium tuberculosis H37Rv, M. kansasii, and M. avium. nih.govnih.gov
Among a series of synthesized compounds, 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide demonstrated the most potent activity against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC) of 12.5 µg/mL. nih.govnih.govdntb.gov.ua Research has indicated that for alkyl derivatives, an increase in the length of the carbon side chain correlates with enhanced antimycobacterial activity against both M. tuberculosis and M. kansasii. nih.govnih.gov Furthermore, some 3-acylaminopyrazine-2-carboxamides have shown high activity against various mycobacterial strains, with 4'-substituted 3-(benzamido)pyrazine-2-carboxamides exhibiting MIC values ranging from 1.95 to 31.25 µg/mL. mdpi.comnih.gov These active compounds were found to retain their efficacy against multidrug-resistant strains of Mycobacterium tuberculosis. mdpi.comnih.gov
In another study, N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide and N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide were identified as the most effective against Mycobacterium tuberculosis H37Rv, with a MIC of 12.5 μg·mL−1. mdpi.comnih.gov
Table 1: Antimycobacterial Activity of Selected 3-Aminopyrazine-2-carboxamide Derivatives
| Compound | Mycobacterial Strain | MIC Value | Reference |
|---|---|---|---|
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 µg/mL | nih.govnih.govdntb.gov.ua |
| 4'-substituted 3-(benzamido)pyrazine-2-carboxamides | Mycobacterial strains | 1.95 - 31.25 µg/mL | mdpi.comnih.gov |
| N-(2-methylbenzyl)-3-((2-methylbenzyl)amino)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 μg·mL−1 | mdpi.comnih.gov |
| N-(3,4-dichlorobenzyl)-3-((3,4-dichlorobenzyl)amino)pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 12.5 μg·mL−1 | mdpi.comnih.gov |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | Mycobacterium tuberculosis H37Rv | 6 µM | mdpi.com |
Antibacterial Spectrum
The antibacterial potential of 3-aminopyrazine-2-carboxamide derivatives has been explored against both Gram-positive and Gram-negative bacteria. Phenyl and alkyl derivatives have demonstrated antibacterial activity, whereas benzyl (B1604629) derivatives were found to be inactive. nih.govnih.gov Among the alkyl derivatives, those with longer carbon chains (six and seven carbons) showed weak antibacterial activity. nih.gov
Specifically, moderate activity has been observed against Enterococcus faecalis and Staphylococcus aureus. mdpi.comresearchgate.net For instance, 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide was the most active compound against Staphylococcus aureus with a MIC of 7.81 μM and against Staphylococcus epidermidis with a MIC of 15.62 μM. mdpi.comnih.gov In contrast, a different study reported minimal antibacterial activity for a series of 3-acylaminopyrazine-2-carboxamides. mdpi.comnih.gov
Table 2: Antibacterial Activity of Selected 3-Aminopyrazine-2-carboxamide Derivatives
| Compound | Bacterial Strain | MIC Value | Reference |
|---|---|---|---|
| Alkyl derivatives (6-7 carbons) | Various tested strains | Weak activity | nih.gov |
| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus aureus | 7.81 μM | mdpi.comnih.gov |
| 3-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | Staphylococcus epidermidis | 15.62 μM | mdpi.comnih.gov |
| (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10) | Pseudomonas aeruginosa | 25 µgmL-1 | rjpbcs.com |
| (4-(6-aminopyrimidin-4-yl)piperazin-1-yl)(5-methylpyrazin-2-yl)methanone (P4) | Escherichia coli | 50 µgmL-1 | rjpbcs.com |
Antifungal Activity
Antifungal properties have been observed in all structural subtypes of the N-substituted 3-aminopyrazine-2-carboxamide series, with notable activity against Trichophyton interdigitale and Candida albicans. nih.govnih.govmdpi.com However, another study on 3-benzylaminopyrazine-2-carboxamides reported no activity against the tested fungal strains. mdpi.comresearchgate.net Additionally, a series of 3-acylaminopyrazine-2-carboxamides showed minimal antifungal activity. mdpi.comnih.gov One derivative, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidin-4-yl)piperazin-1-yl)methanone (P10), demonstrated good activity against C. albicans with a MIC value of 3.125µgmL-1. rjpbcs.com
Anticancer Potential of 3-Aminopyrazine-2-carboxylic Acid and its Metal Complexes
Research has also extended into the realm of oncology, investigating the anticancer properties of 3-aminopyrazine-2-carboxylic acid and its metal complexes. These studies have primarily focused on in vitro cytotoxicity against various cancer cell lines.
In Vitro Cytotoxicity Assessments
Several studies have evaluated the cytotoxic effects of 3-aminopyrazine-2-carboxylic acid derivatives and their metal complexes on cancer cells. A series of N-substituted 3-aminopyrazine-2-carboxamides were tested for their in vitro cytotoxicity in the HepG2 human liver cancer cell line. nih.govnih.gov Among the tested compounds, only 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (compound 20) exhibited moderate cytotoxicity with an IC50 value of 41.4 µM. nih.govmdpi.com Other tested compounds showed significantly lower or no cytotoxicity, suggesting that the cytotoxic effect is not a general characteristic of the 3-aminopyrazine-2-carboxamide scaffold but is influenced by the substitution on the carboxamide group. nih.gov
Transition metal complexes of 3-aminopyrazine-2-carboxylic acid have also shown significant anticancer activity against Ehrlich ascites tumour cells (EAC) in albino mice. researchgate.net This suggests that the coordination of metal ions to the 3-aminopyrazine-2-carboxylic acid ligand can enhance its cytotoxic potential.
Table 3: In Vitro Cytotoxicity of 3-Aminopyrazine-2-carboxylic Acid Derivatives
| Compound | Cancer Cell Line | Cytotoxicity (IC50) | Reference |
|---|---|---|---|
| 3-amino-N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (Compound 20) | HepG2 | 41.4 µM | nih.govmdpi.com |
| 3-amino-N-heptylpyrazine-2-carboxamide (Compound 10) | HepG2 | 389 µM | nih.gov |
| 3-amino-N-(4-fluorophenyl)pyrazine-2-carboxamide (Compound 16) | HepG2 | > 250 µM | nih.gov |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (Compound 17) | HepG2 | > 50 µM | nih.gov |
| 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (Compound 8) | HepG2 | ≥ 250 μM | mdpi.comresearchgate.net |
Proposed Mechanisms of Action in Cancer Cells
The precise mechanisms by which 3-aminopyrazine-2-carboxylic acid and its derivatives exert their anticancer effects are still under investigation. However, some proposed mechanisms are linked to the general behavior of carboxylic acids and metal complexes in a biological context.
Cancer cells are known to reprogram their metabolism, including an enhancement of carboxylic acid metabolism, to support their growth and survival. nih.gov It is plausible that derivatives of 3-aminopyrazine-2-carboxylic acid could interfere with these metabolic pathways, thereby inhibiting cancer cell proliferation.
For metal complexes, their anticancer activity is often associated with redox processes. nih.gov The metal center in these complexes can participate in redox reactions within the cell, potentially leading to the generation of reactive oxygen species (ROS). nih.gov This can induce oxidative stress and trigger apoptotic cell death pathways. The interaction of metal complexes with cellular components like glutathione (B108866) is also a crucial factor in their biological activity. nih.gov For some metal complexes, reduction by glutathione is a necessary step for their activation. nih.gov
Antiviral Applications and Favipiravir Analogs
3-Aminopyrazine-2-carboxylic acid has garnered significant attention in antiviral research, primarily due to its crucial role in the synthesis of the broad-spectrum antiviral agent, Favipiravir.
Over the years, numerous improved and more economical methods for synthesizing Favipiravir from 3-aminopyrazine-2-carboxylic acid have been developed to make the drug more accessible, especially during viral outbreaks like the COVID-19 pandemic. nih.govresearchgate.net For instance, one strategy focuses on creating the key intermediate 3,6-dichloropyrazine-2-carbonitrile (B1371311) from 3-aminopyrazine-2-carboxylic acid. nih.govresearchgate.net This intermediate can then be converted to Favipiravir through a series of reactions including fluorination, hydroxylation, and nitrile hydrolysis, achieving a much higher yield of 43% and a purity greater than 99% without the need for chromatographic purification. nih.govresearchgate.net Another synthetic pathway involves the initial esterification of 3-aminopyrazine-2-carboxylic acid, followed by bromination, diazotization hydrolysis, aminolysis, and then chlorination and dehydration to yield the same critical intermediate, 3,6-dichloropyrazine-2-carbonitrile. nih.gov
The following table summarizes various starting materials that have been reported for the synthesis of Favipiravir, highlighting the central role of 3-aminopyrazine-2-carboxylic acid.
| Starting Material | Reference |
| 3-Aminopyrazine-2-carboxylic acid | nih.govresearchgate.netrsc.orgrsc.org |
| 2-Aminomalonamide | rsc.orgrsc.org |
| 3-Hydroxypyridine-2-carboxamide | rsc.orgrsc.org |
| Pyrazine-2-carbonitrile | rsc.orgrsc.org |
| 2-Aminopyrazine | rsc.orgrsc.org |
| 3-Hydroxypyrazine-2-carboxylic acid | nih.govresearchgate.net |
| Diethyl malonate | nih.govresearchgate.netrsc.org |
| Ethyl diethoxyacetate | nih.govresearchgate.net |
The antiviral activity of Favipiravir, and by extension the importance of its precursor 3-aminopyrazine-2-carboxylic acid, is rooted in its ability to inhibit viral replication. Favipiravir is a prodrug, meaning it is converted within the body's cells into its active form. nih.govrsc.orgrsc.org This active metabolite is favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP). nih.govnih.gov
The primary mechanism of action for T-705-RTP is the inhibition of the viral enzyme RNA-dependent RNA polymerase (RdRp). nih.govrsc.orgnih.govnih.gov This enzyme is essential for the replication of the genetic material of many RNA viruses. nih.govnih.gov By targeting and inhibiting RdRp, T-705-RTP effectively halts the synthesis of new viral RNA, thereby preventing the virus from multiplying. nih.govnih.gov This mechanism has demonstrated efficacy against a wide range of RNA viruses, including influenza viruses, arenaviruses, bunyaviruses, and coronaviruses. nih.gov
Role as a Pharmaceutical Intermediate in Drug Synthesis
Beyond its role in antiviral drug development, 3-aminopyrazine-2-carboxylic acid is a valuable intermediate in the synthesis of other classes of pharmaceuticals.
3-Aminopyrazine-2-carboxylic acid is an important intermediate in the synthesis of the diuretic drug Amiloride. google.com Diuretics are medications that increase the amount of water and salt expelled from the body as urine. A patent describes a process for preparing 3-aminopyrazine-2-carboxylic acid and its alkali salts specifically for their use as intermediates in the production of pharmaceutical agents like Amiloride. google.com Research has also been conducted on the synthesis of analogs of amiloride, where the acylguanidine part of the molecule is replaced by other chemical groups, starting from pyrazine-based precursors. nih.gov
The chemical structure of 3-aminopyrazine-2-carboxylic acid makes it a versatile precursor for a variety of other bioactive molecules. Researchers have synthesized and studied numerous derivatives for different therapeutic applications.
Anticancer Agents: Transition metal complexes of 3-aminopyrazine-2-carboxylic acid have been synthesized and characterized. researchgate.net Several of these complexes, as well as the parent acid itself, have demonstrated significant anticancer activity against Ehrlich ascites tumour cells in animal models. researchgate.net
Antimicrobial Agents: A series of N-substituted 3-aminopyrazine-2-carboxamides have been designed and synthesized. nih.gov These compounds have been evaluated for their in vitro activity against various microbes. The research found that certain derivatives exhibited activity against Mycobacterium tuberculosis and other bacteria, with the antibacterial activity of some derivatives increasing with the length of their alkyl side chain. nih.gov
Other Derivatives: Further research has focused on synthesizing various other derivatives of 3-aminopyrazine-2-carboxylic acid, indicating its broad utility as a building block in medicinal chemistry. nih.govglobethesis.com These efforts aim to discover new compounds with potential therapeutic value. globethesis.com
Agrochemical Research and Development
Fungicidal Applications of 3-Aminopyrazine-2-carboxylic Acid Derivatives
Derivatives of 3-aminopyrazine-2-carboxylic acid, particularly its amides, have been a subject of significant research for their antifungal properties. nih.govnih.govnih.gov The core structure is viewed as a promising pharmacophore that can be chemically modified to enhance activity against a range of fungal pathogens that threaten agricultural productivity.
While broad antifungal screening has been common, the primary focus in agricultural research is on pathogens of major crops. The rice blast fungus, Magnaporthe oryzae, and Fusarium graminearum, the causal agent of Fusarium head blight in wheat, are two of the most devastating fungal diseases worldwide, leading to significant yield losses. nih.govresearchgate.net
Research into pyrazine (B50134) derivatives has shown activity against a spectrum of fungi, and by extension, this class of compounds holds potential for managing critical plant pathogens. nih.govrjpbcs.com For instance, various N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their in vitro antimicrobial activity. nih.govnih.gov Studies have demonstrated that modifications to the amide portion of the molecule can lead to derivatives with significant antifungal effects. nih.gov Although many public studies focus on human pathogens like Candida albicans and Trichophyton interdigitale, the underlying biochemical pathways targeted can be conserved in plant pathogenic fungi. nih.govnih.gov
The development of effective fungicides against Fusarium graminearum is a key goal in cereal protection. mdpi.com In vitro tests are standard for initial screening of new chemical entities, measuring parameters like the 50% inhibitory concentration (IC50) for mycelial growth or spore germination. researchgate.net Similarly, Magnaporthe oryzae, the causal agent of rice blast, is a primary target for novel fungicides due to its economic impact. nih.gov The discovery of natural products with inhibitory activity against M. oryzae fuels the synthetic efforts to create more potent and stable analogues, including those based on pyrazine structures. nih.gov
The table below summarizes the in vitro antifungal activity of selected N-substituted 3-aminopyrazine-2-carboxamide (B1665363) derivatives against various fungal strains, indicating the potential for broader application in agriculture.
| Compound ID | Substituent Group (R) | Fungal Strain | Activity (MIC in µg/mL) |
| 10 | n-butyl | Trichophyton interdigitale | 250 |
| 16 | 4-chlorophenyl | Candida albicans | >500 |
| 17 | 2,4-dimethoxyphenyl | Candida albicans | 500 |
| 20 | 4-(trifluoromethyl)phenyl | Trichophyton interdigitale | 125 |
Data sourced from a study on N-substituted 3-aminopyrazine-2-carboxamides. The study focused on a range of microbial strains, including human pathogens which can serve as indicators for broader antifungal potential. nih.govnih.gov
The precise mechanisms of action for novel 3-aminopyrazine-2-carboxylic acid derivatives against plant pathogens are a subject of ongoing investigation. However, insights can be drawn from related pyrazine compounds, such as pyrazinamide (B1679903), which is a prodrug activated to pyrazinoic acid. nih.gov This active form is known to acidify the cytoplasm and disrupt the membrane potential and transport functions in target cells. nih.gov
For agricultural applications, pyrazine-based compounds are thought to exert their fungicidal effects through several potential pathways:
Interference with Cell Wall Synthesis: A common target for antifungal agents, disruption of cell wall integrity can lead to osmotic instability and cell lysis.
Inhibition of Protein Synthesis: Some derivatives may target ribosomal machinery, halting the production of essential proteins and enzymes necessary for fungal growth and development.
DNA Damage: Compounds may interfere with DNA replication or repair mechanisms, leading to genetic instability and cell death. nih.gov
Research on pyrazinamide analogues has also pointed to the inhibition of specific enzymes. For example, pyrazinoic acid has been suggested to inhibit trans-translation by binding to ribosomal protein S1 (RpsA) and to interfere with NAD and energy metabolism by inhibiting quinolinic acid phosphoribosyl transferase (QAPRTase). nih.gov These targets, or homologous proteins in fungi, could represent potential mechanisms for the agricultural fungicides derived from 3-aminopyrazine-2-carboxylic acid.
Herbicidal Potential and Selective Herbicides
Beyond their fungicidal properties, derivatives of 3-aminopyrazine-2-carboxylic acid have been explored for their potential as herbicides. globethesis.com Carboxylic acid-containing molecules are a well-established class in herbicide development, targeting a wide array of physiological and biochemical processes in plants. nih.gov The development of selective herbicides, which can control weeds without harming the crop, is a primary objective in this field. By modifying the structure of 3-aminopyrazine-2-carboxylic acid, it is possible to synthesize derivatives with selective herbicidal activity.
While the term "anti-auxin" suggests a compound that inhibits the action of auxin, a key plant growth hormone, many synthetic herbicides are in fact "auxinic herbicides." These compounds mimic natural auxin, leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible species. Picolinic acids, which share the nitrogen-containing carboxylic acid feature with the pyrazine derivatives, are a well-known class of auxinic herbicides. mdpi.com
Research into novel picolinic acid derivatives has shown that modifying the heterocyclic ring system can lead to potent herbicidal activity. mdpi.com For example, the discovery of 6-aryl-2-picolinate herbicides, which exhibit auxin-like activity, highlights the potential for other nitrogen-containing heterocyclic carboxylic acids to function through a similar mechanism. mdpi.com Therefore, it is plausible that derivatives of 3-aminopyrazine-2-carboxylic acid may act as auxinic herbicides, disrupting hormonal balance in targeted weeds.
The herbicidal action of 3-aminopyrazine-2-carboxylic acid derivatives can be attributed to different mechanisms depending on the specific structural modifications.
One identified mechanism is the inhibition of photosynthesis . mdpi.com Certain substituted amides of pyrazine-2-carboxylic acids have been found to inhibit the photosynthetic electron transport chain. This process is fundamental for converting light energy into chemical energy, and its disruption starves the plant of the resources needed for survival. The effectiveness of these compounds often correlates with their lipophilicity, which influences their ability to penetrate plant tissues and reach their target site within the chloroplasts. mdpi.com
Another primary mechanism, as suggested by structurally related compounds, is the disruption of plant growth regulation by acting as a synthetic auxin. mdpi.com These auxinic herbicides bind to auxin receptors, leading to an overstimulation of auxin-responsive genes. This results in a cascade of phytotoxic effects, including epinastic bending of leaves, stem swelling, and eventual necrosis of the plant tissue. mdpi.com The development of herbicides in this class focuses on creating molecules that are selectively recognized and metabolized by different plant species, allowing for the control of broadleaf weeds in cereal crops, for example.
Advanced Characterization Techniques and Computational Investigations
Spectroscopic Analysis of 3-Aminopyrazine-2-carboxylic Acid and its Derivatives
Spectroscopic techniques are fundamental in confirming the identity and purity of 3-aminopyrazine-2-carboxylic acid and its derivatives. Each method offers unique information about the molecule's structure and electronic environment.
Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectra of 3-aminopyrazine-2-carboxylic acid and its derivatives exhibit characteristic absorption bands corresponding to specific vibrational modes.
For 3-aminopyrazine-2-carboxylic acid, the solid-state IR spectrum is influenced by extensive intra- and intermolecular hydrogen bonding. nih.gov The most stable conformer, APA1, features intramolecular O-H···N and N-H···O hydrogen bonds. nih.gov UV irradiation can induce isomerization to other conformers, such as APA2 and APA3, which can be observed through changes in the IR spectrum. nih.gov
In derivatives like 3-aminopyrazine-2-carboxamides, a characteristic signal for the amidic carbonyl group appears in the range of 1641–1684 cm⁻¹. nih.gov The N-H stretching vibrations of the amide group are also prominent. For instance, in N-(pyridin-2-yl)pyrazine-2-carboxamide, the N-H stretch is observed at 3323 cm⁻¹, a shift from the O-H stretch of the parent carboxylic acid at 3065 cm⁻¹.
A comparative study of 3-amino-2-pyrazine carboxylic acid (APC) and its methyl ester (MAPC) showed C-H stretching vibrations characteristic of the heteroaromatic structure in the 3000–3100 cm⁻¹ region. nanoient.org In APC, stretching modes were observed at 2975 and 2875 cm⁻¹ in the IR spectrum. nanoient.org
Table 1: Selected FT-IR Data for 3-Aminopyrazine-2-carboxylic Acid and Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| 3-Aminopyrazine-2-carboxamides | Amide C=O | 1641–1684 | nih.gov |
| N-(pyridin-2-yl)pyrazine-2-carboxamide | Amide N-H | 3323 | |
| 3-Amino-2-pyrazine carboxylic acid (APC) | C-H Stretch | 2975, 2875 | nanoient.org |
Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For 3-amino-2-pyrazine carboxylic acid (APC) and its methyl ester (MAPC), FT-Raman spectra have been recorded in the 3500–100 cm⁻¹ region. nanoient.orgnanoient.org In MAPC, a C-H stretching mode is active in the Raman spectrum at 3068 cm⁻¹. nanoient.org The out-of-plane and in-plane C-H bending vibrations are also observed. nanoient.org Specifically for APC, in-plane and out-of-plane bending modes are seen in the Raman spectrum at 1268, 1190 cm⁻¹ and 968, 849 cm⁻¹ respectively. nanoient.org
NMR spectroscopy is indispensable for determining the carbon-hydrogen framework of a molecule.
¹H NMR: In derivatives of 3-aminopyrazine-2-carboxamides, the chemical shift of the amidic proton is solvent-dependent, appearing at δ 8.80–10.85 ppm in DMSO-d₆ and δ 7.88–9.81 ppm in CDCl₃. nih.gov The two protons on the pyrazine (B50134) ring (H5 and H6) typically resonate between δ 7.76 and 8.30 ppm. nih.gov The protons of the 3-amino group appear as a broad singlet around δ 7.49–7.62 ppm in DMSO-d₆. nih.gov For the parent 3-aminopyrazine-2-carboxylic acid, the acidic proton of the carboxyl group is expected to have a chemical shift between 10 and 13 ppm. princeton.edu
¹³C NMR: The carbonyl carbon of the carboxylic acid in 3-aminopyrazine-2-carboxylic acid and its derivatives is highly deshielded, with its signal appearing in the 160-180 ppm range. libretexts.org For 3-aminopyrazine-2-carboxamides, the amidic carbon signal is found at δ 163.35–166.64 ppm. nih.gov In a study of 3-amino-N-methylpyrazine-2-carboxamide, the carbonyl carbon appeared at 166.6 ppm. imist.ma
Table 2: Representative NMR Data for 3-Aminopyrazine-2-carboxylic Acid Derivatives
| Compound/Derivative Type | Nucleus | Chemical Shift (δ, ppm) | Solvent | Reference |
|---|---|---|---|---|
| 3-Aminopyrazine-2-carboxamides | ¹H (Amide) | 8.80–10.85 | DMSO-d₆ | nih.gov |
| 3-Aminopyrazine-2-carboxamides | ¹H (Pyrazine H5, H6) | 7.76–8.30 | DMSO-d₆/CDCl₃ | nih.gov |
| 3-Aminopyrazine-2-carboxamides | ¹H (Amino) | 7.49–7.62 | DMSO-d₆ | nih.gov |
| 3-Aminopyrazine-2-carboxamides | ¹³C (Amide C=O) | 163.35–166.64 | - | nih.gov |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 3-aminopyrazine-2-carboxylic acid, the absorption is expected around 210 nm, which is typical for carboxylic acids without extended conjugation. libretexts.org However, the aromatic pyrazine ring and the amino substituent will influence the absorption maxima. Studies on derivatives often show multiple absorption bands. For example, a study of metal complexes of 3-aminopyrazine-2-carboxylic acid reported the electronic spectra of the complexes. tsijournals.com The UV-Vis spectrum of 3-amino-2-pyrazine carboxylic acid has been recorded and used to investigate its electronic properties. nanoient.orgnanoient.org
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For 3-aminopyrazine-2-carboxylic acid, the molecular weight is 139.11 g/mol . nih.gov The mass spectrum of its methyl ester, methyl 3-aminopyrazine-2-carboxylate, shows a molecular ion peak corresponding to its molecular weight of 153.14 g/mol . nih.gov Time-of-flight mass spectrometry (TOF MS) with electrospray ionization (ESI) has been used to confirm the molecular formula of derivatives. For example, 3-amino-N-methylpyrazine-2-carboxamide showed an [M+H]⁺ ion at m/z 153.0772, and 3-amino-N-phenylpyrazine-2-carboxamide showed an [M+H]⁺ ion at m/z 215.0922. imist.ma
Elemental analysis provides the percentage composition of elements (C, H, N) in a compound, which is used to confirm its empirical and molecular formula. For derivatives of 3-aminopyrazine-2-carboxamides, elemental analysis results have been reported to be consistent with the calculated values for the proposed structures. nih.gov For instance, the calculated elemental composition for 3-amino-N-benzylpyrazine-2-carboxamide (C₁₂H₁₂N₄O) is C, 63.15%; H, 5.30%; N, 24.55%, and the found values were C, 62.68%; H, 5.67%; N, 24.31%. nih.gov Similarly, for 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide (C₁₃H₁₄N₄O), the calculated values are C, 64.45%; H, 5.82%; N, 23.13%, with found values of C, 64.98%; H, 6.32%; N, 22.84%. mdpi.com
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-Aminopyrazine-2-carboxylic acid |
| 3-Aminopyrazine-2-carboxamide (B1665363) |
| N-(pyridin-2-yl)pyrazine-2-carboxamide |
| 3-Amino-2-pyrazine carboxylic acid (APC) |
| Methyl-3-amino-2-pyrazine carboxylate (MAPC) |
| 3-Amino-N-methylpyrazine-2-carboxamide |
| 3-Amino-N-phenylpyrazine-2-carboxamide |
| 3-Amino-N-benzylpyrazine-2-carboxamide |
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction analysis of 3-aminopyrazine-2-carboxylic acid (C₅H₅N₃O₂) reveals a well-defined molecular and supramolecular structure. The compound crystallizes in the monoclinic crystal system. A significant feature of its crystal structure is the extensive network of both intramolecular and intermolecular hydrogen bonds. These interactions are primarily responsible for the observed modest values of the displacement parameters. nih.gov
The analysis confirmed that there is no proton transfer to the nitrogen atoms of the pyrazine ring; the hydrogen atoms of the carboxylic acid and amino groups remain ordered. The molecules are nearly planar and are arranged in planes that are almost parallel to the (102) crystallographic plane. Furthermore, these planar molecules exhibit π-π stacking interactions, with a separation of 3.324 (2) Å along the a-axis, indicating a layered packing arrangement in the solid state. nih.gov
Crystal Data for 3-Aminopyrazine-2-carboxylic acid
| Parameter | Value |
|---|---|
| Empirical Formula | C₅H₅N₃O₂ |
| Molecular Weight | 139.11 |
| Crystal System | Monoclinic |
| Stacking Separation | 3.324 (2) Å |
Data sourced from Dobson, A. J., & Gerkin, R. E. (1996). nih.gov
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis (TGA) is a crucial technique for assessing the thermal stability of chemical compounds. For metal-organic frameworks (MOFs) synthesized using 3-aminopyrazine-2-carboxylic acid as a ligand, TGA provides information on decomposition patterns and thermal robustness. For instance, a mercury(I)-organic framework derived from 3-aminopyrazine-2-carboxylic acid was characterized by TGA to determine its thermal stability. researchgate.net While specific TGA data for the pure acid is not detailed in the provided sources, the analysis of its derivatives and coordination compounds highlights the importance of this technique in understanding how the molecule behaves under thermal stress, a critical parameter for its application in materials science. researchgate.net
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has been extensively used to investigate the molecular structure and properties of 3-aminopyrazine-2-carboxylic acid. DFT calculations, often using the B3LYP functional with a 6-311++G(2d,2p) basis set, have been employed to determine the optimized geometry of the molecule. researchgate.netnanoient.org These theoretical calculations support experimental findings, such as those from FTIR and FT-Raman spectroscopy, by providing calculated vibrational frequencies that are in good agreement with the experimental data after scaling. nanoient.org
DFT studies have also been instrumental in exploring the potential energy surface of the molecule, identifying the most stable conformers. For 3-aminopyrazine-2-carboxylic acid, the most stable isomer is characterized by the presence of intramolecular O–H···N and N–H···O hydrogen bonds. researchgate.net Furthermore, DFT calculations have been applied to its derivatives, such as (Z)-3-amino-N-(3-aminopyrazine-2-carbonyl) pyrazine-2-carbohydrazonic acid and its metal chelates, to support their structural elucidation. scirp.org
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been employed to predict and analyze the three-dimensional structures and dynamic behavior of derivatives of 3-aminopyrazine-2-carboxylic acid. For a series of N-substituted 3-aminopyrazine-2-carboxamides, MD simulations, using force fields like AMBER10:EHT, were performed to predict their 3D structures. mdpi.comnih.gov
In studies involving the design of potential enzyme inhibitors, such as adenosine-mimicking derivatives of 3-aminopyrazine-2-carboxamide targeting prolyl-tRNA synthetase, MD simulations are crucial. mdpi.com These simulations, often initiated from a docked pose of the compound in the enzyme's active site, provide insights into the stability of the protein-ligand complex and the nature of their interactions over time. The system is typically solvated, minimized, heated, and equilibrated before production runs are performed to ensure a realistic simulation of the biological environment. mdpi.com
Frontier Molecular Orbitals (HOMO/LUMO) Analysis
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding the electronic properties and reactivity of a molecule. For 3-aminopyrazine-2-carboxylic acid, these properties have been investigated using Time-Dependent Density Functional Theory (TD-DFT). nanoient.org
The energies of the HOMO and LUMO and the resulting energy gap (ΔE) are key parameters. The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy indicates its capacity to accept an electron. researchgate.net The HOMO-LUMO gap is a measure of the molecule's chemical stability and reactivity. researchgate.net The calculated HOMO and LUMO energies for 3-aminopyrazine-2-carboxylic acid indicate that charge transfer occurs within the molecule. nanoient.org This information is valuable for predicting its behavior in chemical reactions and its potential applications in areas like nonlinear optics and materials science. ajchem-a.com
Calculated Electronic Properties of 3-Aminopyrazine-2-carboxylic acid
| Parameter | Description |
|---|---|
| HOMO | Highest Occupied Molecular Orbital energy |
| LUMO | Lowest Unoccupied Molecular Orbital energy |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies |
Data interpretation based on theoretical studies. nanoient.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP surface is typically colored to represent different potential values, with red indicating regions of negative potential (attractive to electrophiles) and blue indicating areas of positive potential (attractive to nucleophiles). uni-muenchen.dewolfram.com
For 3-aminopyrazine-2-carboxylic acid, MEP analysis has been performed to understand its reactivity. nanoient.org The MEP map helps in identifying the sites most susceptible to electrophilic and nucleophilic attack, as well as regions involved in hydrogen bonding. researchgate.net This analysis is crucial for understanding the intermolecular interactions that govern the crystal packing and for predicting how the molecule will interact with other chemical species, such as biological receptors or metal ions. researchgate.net
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular and intermolecular bonding and interactions between orbitals. It provides a detailed understanding of the electron density distribution in a molecule, revealing insights into its stability and reactivity. For 3-aminopyrazine-2-carboxylic acid, NBO analysis confirms the presence of significant intramolecular hydrogen bonds that contribute to the molecule's stability.
Studies have identified the most stable isomer of the molecule, which features both an O–H···N and an N–H···O intramolecular hydrogen bond. researchgate.net NBO analysis elucidates these hyperconjugative interactions, where electron density is transferred from a filled bonding or lone-pair orbital to an adjacent empty anti-bonding orbital. nih.gov For instance, the interaction between the lone pair electrons of an oxygen atom and the anti-bonding orbital of a C-H bond (n(O) → σ*(C–H)) contributes to the formation of hydrogen bonds. nih.gov The stability derived from these interactions can be quantified using second-order perturbation theory, which calculates the stabilization energy associated with each donor-acceptor interaction. nih.gov These analyses confirm that strong, stable hydrogen bonds are a key feature of the molecule's structure. nih.gov
Molecular Modeling and Geometry Predictions (e.g., 3D structures, bond angles)
Computational molecular modeling, particularly using Density Functional Theory (DFT), is employed to predict the three-dimensional structure and geometric parameters of 3-aminopyrazine-2-carboxylic acid. scirp.orgscirp.org These calculations provide optimized molecular geometries, including precise bond lengths and angles. scirp.orgscirp.org
X-ray crystallography studies have confirmed the predictions of molecular modeling, revealing that the 3-aminopyrazine-2-carboxylic acid molecule is virtually planar. nih.govgeorgiasouthern.edu This planarity is a result of the electronic structure of the pyrazine ring and the substituent groups. The molecules arrange in the crystal lattice in planes parallel to the (102) crystallographic plane and are stacked along the a-axis. nih.gov The separation distance between these stacked planes is approximately 3.324 (2) Å, which is indicative of π-π interactions between the aromatic rings. nih.gov The structure is further stabilized by an extensive network of both intramolecular and intermolecular hydrogen bonds. nih.govgeorgiasouthern.edu
While detailed bond lengths and angles are determined through these computational methods, the key takeaway from geometry prediction is the molecule's planarity and its participation in stacking and hydrogen bonding interactions.
Molecular Docking Studies (e.g., InhA protein)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a potential drug molecule (ligand) interacts with a biological target, such as a protein. Derivatives of 3-aminopyrazine-2-carboxylic acid, particularly its amide form (pyrazinamide), are known for their antitubercular activity. nih.gov The primary target for this class of compounds is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme for mycolic acid biosynthesis in Mycobacterium tuberculosis. nih.gov
Molecular docking studies on pyrazine derivatives have been performed to investigate their binding affinity and interaction patterns within the active site of the InhA protein. researchgate.netnih.gov These studies reveal that the binding is typically governed by hydrogen bonds and hydrophobic interactions with key amino acid residues in the InhA binding pocket. nih.gov The reference ligand, the isonicotinic-acyl-NADH complex, interacts with residues such as Gly14, Ser20, Ile21, Lys165, and Thr196. nih.gov Similarly, pyrazine-based inhibitors are shown to interact with many of these same residues.
The binding energy, calculated in kcal/mol, indicates the affinity of the compound for the protein target; a lower binding energy corresponds to a stronger, more stable interaction. Docking studies on various pyrazine derivatives have shown a range of binding energies, highlighting how different substituents on the pyrazine core can modulate binding affinity.
Table 1: Key Amino Acid Residues in the InhA Active Site Interacting with Pyrazine Derivatives
| Interacting Residue | Type of Interaction | Reference |
|---|---|---|
| Ser94 | Hydrogen Bond | nih.gov |
| Tyr158 | Hydrophobic/Hydrogen Bond | nih.gov |
| Lys165 | Hydrogen Bond | nih.gov |
| Thr196 | Hydrogen Bond | nih.gov |
| Gly14 | Hydrogen Bond | nih.gov |
| Ile21 | Hydrophobic | nih.gov |
Theoretical Lipophilicity Parameters (log P, ClogP)
Lipophilicity is a critical physicochemical property that influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It is commonly expressed as the logarithm of the partition coefficient (log P), which measures the ratio of a compound's concentration in a lipidic (octanol) phase to its concentration in an aqueous phase. A positive log P indicates higher lipophilicity (fat-solubility), while a negative value indicates higher hydrophilicity (water-solubility).
Theoretical calculations can predict lipophilicity, with various algorithms producing values such as ClogP (calculated log P) or XLogP. For 3-aminopyrazine-2-carboxylic acid, computational methods are used to estimate this parameter. The calculated XLogP3 value for the compound is -0.2, indicating that it is a hydrophilic molecule. nih.gov This property is significant for its pharmacokinetic behavior, as a certain degree of water solubility is necessary for a drug to be transported in the bloodstream.
Table 2: Calculated Lipophilicity of 3-Aminopyrazine-2-carboxylic acid
| Parameter | Value | Interpretation | Reference |
|---|---|---|---|
| XLogP3 | -0.2 | Hydrophilic | nih.gov |
Tautomeric Forms and Conformational Analysis
Tautomers are structural isomers of chemical compounds that readily interconvert. For 3-aminopyrazine-2-carboxylic acid, the presence of both an amino (-NH₂) group and a carboxylic acid (-COOH) group introduces the possibility of different tautomeric and conformational forms. researchgate.net
However, experimental studies based on X-ray crystallography have shown that in the solid state, there is no transfer of the hydrogen atom from the carboxylic acid group to either of the nitrogen atoms on the pyrazine ring. nih.gov The hydrogen atoms on both the carboxylic acid and the amino group are ordered, meaning they remain attached to the oxygen and nitrogen atoms, respectively. nih.gov This indicates that the molecule exists predominantly in the amino-acid form rather than a zwitterionic or other tautomeric form in the crystal structure.
Structure Activity Relationship Sar Studies
Correlating Structural Modifications with Biological Activity
The core structure of 3-aminopyrazine-2-carboxylic acid serves as a versatile scaffold for chemical modification. A primary strategy for enhancing biological activity involves the conversion of the carboxylic acid group into a series of N-substituted carboxamides. nih.govnih.govimist.ma This modification allows for the introduction of a wide variety of substituents, which can profoundly impact the compound's physicochemical properties and its interaction with biological targets.
Research has demonstrated that maintaining a free amino group at the C-3 position of the pyrazine (B50134) ring is a crucial determinant of antimicrobial activity. nih.govmdpi.com The investigation of different substituents at this position, such as a chlorine atom or N-alkyl/N-benzyl groups, has been a key aspect of SAR studies. mdpi.com The biological activity profile, particularly against mycobacteria, bacteria, and fungi, is heavily dependent on the nature of the substituent attached to the carboxamide nitrogen. nih.govnih.gov For instance, studies on 3-acylaminopyrazine-2-carboxamides have shown high activity against various mycobacterial strains, while antibacterial and antifungal activity was minimal. nih.gov This highlights that specific structural modifications can tune the spectrum of activity.
In silico methods, such as molecular docking and dynamics, are often employed to predict the three-dimensional structures of these derivatives and to rationalize their biological activities. nih.govnih.govmdpi.com These computational studies help to understand how the modified ligands interact with potential enzyme targets, such as mycobacterial prolyl-tRNA synthetase (ProRS) or enoyl-ACP reductase (InhA), providing a rationale for the observed SAR. nih.govmdpi.com
Impact of Substituents on Antimicrobial Efficacy
The antimicrobial efficacy of 3-aminopyrazine-2-carboxamide (B1665363) derivatives is significantly influenced by the type of substituent introduced. Systematic studies have categorized these derivatives based on the nature of the R group on the carboxamide moiety, primarily into benzyl (B1604629), alkyl, and phenyl series. nih.govnih.govmdpi.com
Benzyl Derivatives: N-benzyl derivatives of 3-aminopyrazine-2-carboxamide have been synthesized and evaluated for their antimicrobial properties. nih.govnih.gov Generally, these compounds exhibit weak to moderate antimycobacterial activity. nih.gov For example, some benzyl derivatives with a single substitution on the benzene (B151609) ring at the 3- or 4-position showed weak activity against Mycobacterium tuberculosis H37Rv, with Minimum Inhibitory Concentrations (MIC) between 50–100 µg/mL. nih.gov In contrast, benzyl derivatives with two substituents on the benzene ring, such as 2,4-diOCH₃ or 3,4-diCl, were found to be inactive. nih.gov Interestingly, antibacterial activity was not observed for benzyl derivatives in one study, though antifungal activity was present. nih.govnih.gov In another series, where the pyrazine C-3 position was substituted with a benzylamino group, the compound 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide displayed an improved MIC of 6 µM against M. tuberculosis H37Rv. mdpi.com
Alkyl Derivatives: A clear and consistent trend has been observed within the N-alkyl derivative series. Studies show that as the length of the alkyl carbon chain increases, there is a corresponding increase in both antimycobacterial and antibacterial activity. nih.govnih.gov This suggests that lipophilicity plays a significant role in the mechanism of action or cell penetration of these compounds. This correlation between increasing alkyl chain length and enhanced efficacy is a key finding in the SAR of this compound class. nih.govnih.gov
Phenyl Derivatives: The N-phenyl derivatives represent a particularly promising class of 3-aminopyrazine-2-carboxamide analogs. Antibacterial activity was noted for these derivatives, and they have shown significant potential as antimycobacterial agents. nih.govnih.gov The most active compound identified in one comprehensive study was 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide, which exhibited a strong activity against M. tuberculosis H37Rv with an MIC of 12.5 µg/mL. nih.govnih.gov This highlights the importance of the substitution pattern on the phenyl ring for achieving high potency. Antifungal activity was also observed across this structural subtype. nih.govnih.gov
Table 1: Antimicrobial Activity of N-Substituted 3-Aminopyrazine-2-carboxamide Derivatives
| Compound Type | Substituent (R) | Organism | Activity (MIC) | Reference |
|---|---|---|---|---|
| Benzyl Derivative | 4-Chlorobenzyl | M. tuberculosis H37Rv | 50 µg/mL | nih.gov |
| Benzyl Derivative | 3-Methoxybenzyl | M. tuberculosis H37Rv | 100 µg/mL | nih.gov |
| Benzyl Derivative | 3,4-Dichlorobenzyl | M. tuberculosis H37Rv | >100 µg/mL (Inactive) | nih.gov |
| Alkyl Derivative | n-Hexyl | M. kansasii | 62.5 µg/mL | nih.gov |
| Alkyl Derivative | n-Octyl | M. kansasii | 31.25 µg/mL | nih.gov |
| Phenyl Derivative | Phenyl | M. tuberculosis H37Rv | 50 µg/mL | nih.gov |
| Phenyl Derivative | 4-Methoxyphenyl | M. tuberculosis H37Rv | 25 µg/mL | nih.gov |
| Phenyl Derivative | 2,4-Dimethoxyphenyl | M. tuberculosis H37Rv | 12.5 µg/mL | nih.govnih.gov |
Ligand Design Principles for Enhanced Bioactivity
The collective findings from SAR studies on 3-aminopyrazine-2-carboxylic acid have established several key principles for designing ligands with enhanced biological activity.
Scaffold Hopping and Core Modification: The pyrazine-2-carboxamide structure is a well-established pharmacophore, found in drugs like Pyrazinamide (B1679903). mdpi.com Modifications focus on the substituents at positions 3 and on the carboxamide nitrogen. The free amino group at position 3 is often considered essential for activity, forming a basis for further derivatization. nih.govmdpi.com
Target-Specific Design: A crucial principle is the design of derivatives to inhibit specific microbial enzymes. Molecular docking studies suggest that these compounds can target enzymes like mycobacterial enoyl-ACP reductase (InhA) and prolyl-tRNA synthetase (ProRS). nih.govmdpi.com Ligand design can be guided by the goal of establishing key binding interactions, such as hydrogen bonds with the target enzyme's active site residues. mdpi.commdpi.com This approach represents a shift from broad screening to rational, target-based design.
Repurposing and Analogue-Based Design: One successful strategy involves repurposing inhibitors of human enzymes to target their microbial counterparts. For example, inhibitors of human ProRS were modified to create 3-acylaminopyrazine-2-carboxamides that selectively inhibit mycobacterial ProRS. nih.gov This approach leverages existing knowledge of pharmacophores to accelerate the discovery of new antimicrobial agents.
By integrating these principles, researchers can more effectively navigate the chemical space around the 3-aminopyrazine-2-carboxylic acid scaffold to develop novel antimicrobial agents with improved potency and desired activity spectra.
Q & A
Q. What synthetic strategies are effective for incorporating 3-aminopyrazine-2-carboxylic acid into heterocyclic compounds?
- Methodological Answer : The compound can be integrated into heterocycles via condensation reactions with amino acid esters or hydrazine derivatives. For example, iminophosphoranes derived from 3-aminopyrazine-2-carboxylic acid react with azidobenzoyl chloride under Staudinger/intramolecular aza-Wittig conditions to yield pteridinones or pyrazino-diazepines . Key considerations include optimizing reaction temperatures (e.g., 140°C in xylene for cyclization) and selecting substituents to control product ratios. Characterization via elemental analysis and spectral data (e.g., NMR, IR) is critical to confirm structural integrity .
Q. How do hydrogen bonding networks influence the crystal structure of 3-aminopyrazine-2-carboxylic acid?
- Methodological Answer : Intra- and intermolecular hydrogen bonds between the amino, carboxyl, and pyrazine N atoms dictate crystal packing and displacement parameters. X-ray diffraction studies (e.g., using SHELX software ) reveal zwitterionic forms in metal complexes, where O–H⋯O and N–H⋯O bonds stabilize 3D networks. Researchers should map hydrogen bonds using tools like PLATON and account for twin domains in refinement .
Q. What are the best practices for characterizing rare-earth complexes of 3-aminopyrazine-2-carboxylic acid for fluorescence studies?
- Methodological Answer : Synthesize complexes with neutral ligands like 1,10-phenanthroline (phen) or 2,4,6-tri(2-pyridyl)-1,3,5-triazine (TPTZ) to enhance luminescence. Use IR and UV-Vis spectroscopy to confirm ligand coordination, and measure fluorescence lifetimes and intensities. For example, terbium complexes with TPTZ exhibit higher quantum yields than samarium or dysprosium analogs. Ensure anhydrous conditions during synthesis to avoid quenching by water .
Advanced Research Questions
Q. How can 3-aminopyrazine-2-carboxylic acid be utilized in designing luminescent MOFs for environmental sensing?
- Methodological Answer : Design Zn(II)-MOFs by coordinating the ligand with metal nodes (e.g., [Zn(apca)₂]ₙ). Test selectivity for analytes like 2,6-dichlorophenol (2,6-DCP) via fluorescence titration. The ligand’s amino and carboxyl groups enable π-π stacking and hydrogen bonding with target molecules. Use time-resolved emission spectroscopy to distinguish analyte-specific quenching/enhancement effects. Optimize MOF porosity to enhance sensitivity .
Q. How to resolve contradictions in spectroscopic data of metal chelates derived from 3-aminopyrazine-2-carboxylic acid?
- Methodological Answer : Cross-validate data using multiple techniques:
- XRD for structural confirmation (e.g., octahedral vs. tetrahedral geometry in Zn²⁺/Cu²⁺ complexes).
- EPR to identify paramagnetic species (e.g., Cu²⁺).
- DFT calculations to correlate experimental IR/Raman spectra with theoretical vibrational modes.
Discrepancies in UV-Vis absorption bands may arise from solvent polarity or pH-dependent ligand protonation states .
Q. What experimental approaches are recommended to study the insulin-mimetic activity of metal complexes with 3-aminopyrazine-2-carboxylic acid?
- Methodological Answer : Conduct in vitro assays using isolated rat adipocytes. Measure free fatty acid (FFA) release inhibition under epinephrine stimulation. Compare IC₅₀ values of vanadium/zinc complexes (e.g., [Zn(HprzNH₂)₃]²⁺) against standard insulin mimetics. Ensure rigorous pH control (7.4) in buffer solutions to maintain complex stability. Validate results with dose-response curves and statistical analysis .
Q. How to optimize proton conduction in POM-based hybrids incorporating 3-aminopyrazine-2-carboxylic acid?
- Methodological Answer : Synthesize hybrids like H[Zn(Hapca)₃][PW₁₂O₄₀]·7H₂O, where the ligand’s carboxyl groups facilitate proton hopping. Measure conductivity via electrochemical impedance spectroscopy (EIS) under varied humidity (30–90% RH). Enhance mechanical flexibility by embedding the hybrid in hydrogel matrices. Compare activation energies (Eₐ) to assess proton transport mechanisms (Grotthuss vs. vehicle) .
Q. How does auxiliary ligand choice affect the antimicrobial activity of 3-aminopyrazine-2-carboxamide derivatives?
- Methodological Answer : Modify the carboxamide moiety with alkyl/aryl groups and test against Gram-positive/negative bacteria. Use broth microdilution assays to determine MIC values. Correlate lipophilicity (logP) with membrane permeability. For cytotoxicity screening, employ human keratinocyte cells under UVB stress. Auxiliary ligands like phenanthroline can enhance DNA intercalation, improving activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
